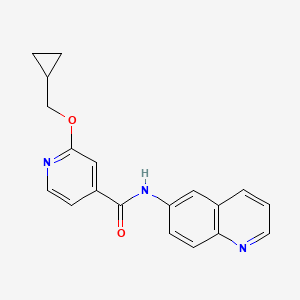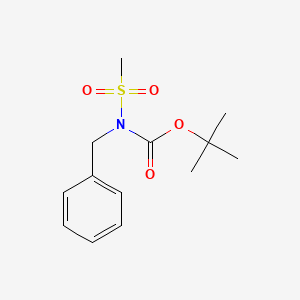![molecular formula C18H13Cl2NO2S B2560672 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 343372-75-8](/img/structure/B2560672.png)
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of sulfonyl compound, which typically consists of a sulfur atom bonded to two oxygen atoms and an organic group . Sulfonyl compounds are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a similar compound, sulphenone, has a molecular weight of 252.717 and its IUPAC Standard InChIKey is OFCFYWOKHPOXKF-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonyl compounds can undergo a variety of reactions, including substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
A similar compound, Bis(4-chlorophenyl) sulfone, has a boiling point of 250 °C/10 mmHg and a melting point of 143-146 °C (lit.) .Scientific Research Applications
Polymer Chemistry and Engineering
Bis(4-chlorophenyl) sulfone serves as a precursor for the synthesis of high-performance polymers. When combined with bisphenol-A or bisphenol-S, it forms rigid and temperature-resistant polymers such as polyethersulfone (PES) and Udel . These polymers find applications in aerospace, automotive, and electronics due to their excellent mechanical strength, chemical resistance, and thermal stability .
Thermoplastic Production
Researchers have explored bis(4-chlorophenyl) sulfone in thermoplastic production. Its ability to undergo polymerization reactions contributes to the development of novel materials with tailored properties. These thermoplastics can be used in diverse applications, including medical devices, membranes, and engineering components .
Anti-Cancer Agents
While not directly related to bis(4-chlorophenyl) sulfone, studies on related compounds have investigated their anti-cancer potential. Researchers have designed and synthesized derivatives with similar structural features. These compounds may interact with cellular targets, including tyrosine kinases, to inhibit cancer cell growth and proliferation .
Free Radical Scavenging
Bis(4-chlorophenyl) sulfone possesses aromatic rings and sulfur atoms, which contribute to its antioxidant properties. As a free radical scavenger, it can neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it relevant in the field of health and wellness .
Material Science
The unique combination of aromatic rings and sulfone groups in bis(4-chlorophenyl) sulfone makes it interesting for material science applications. Researchers explore its use in designing novel materials, including coatings, membranes, and functional surfaces. Its chemical stability and compatibility with other compounds enhance its versatility .
Organic Synthesis
Bis(4-chlorophenyl) sulfone serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules by introducing functional groups at specific positions. Its reactivity and stability allow for diverse transformations, making it valuable in synthetic chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKNGMORAFYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
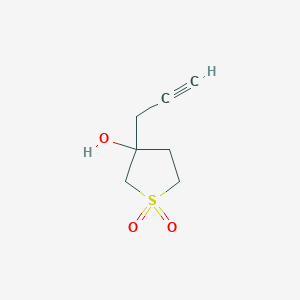
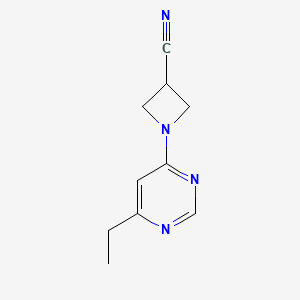
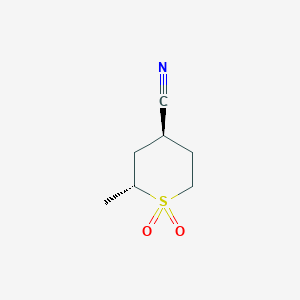
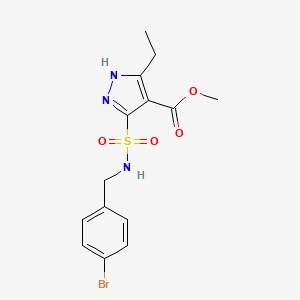
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)
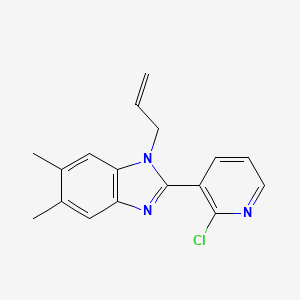
![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)
